molecular formula C17H22Cl2N4O3S2 B1663171 3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride CAS No. 376641-65-5

3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride

Cat. No. B1663171
M. Wt: 465.4 g/mol
InChI Key: VQQOVTXLJDVTLF-UHFFFAOYSA-N
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Description

The compound appears to contain a benzenesulfonamide group, a thiazole group, and a methylpiperazine group. Benzenesulfonamides are a class of organic compounds which are often used in the design of pharmaceuticals . Thiazoles are aromatic heterocycles often found in various pharmaceutical drugs . Methylpiperazine is a derivative of piperazine, which is a common moiety in pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzenesulfonamide would contribute an aromatic ring, the thiazole would contribute a five-membered ring with nitrogen and sulfur atoms, and the methylpiperazine would contribute a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the sulfonamide group might be hydrolyzed under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide, thiazole, and methylpiperazine groups might increase its solubility in water .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

  • Taşal et al. (2010, 2014) conducted ab initio Hartree-Fock and density functional theory investigations on similar molecules, revealing details about their molecular geometry, vibrational frequencies, and stability. These studies are essential for understanding the fundamental properties of such compounds (Taşal & Kumalar, 2010), (Taşal & Kumalar, 2014).

Anticancer Potential

  • Several studies focus on the synthesis and evaluation of related compounds as potential anticancer agents. For instance, compounds synthesized by Sławiński et al. (2012, 2006), Karakuş et al. (2018), and others demonstrated promising anticancer activities in various cellular models, indicating their potential in cancer therapy (Sławiński et al., 2012), (Sławiński et al., 2006), (Karakuş et al., 2018).

Photodynamic Therapy and Photosensitizing Properties

  • Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with properties beneficial for photodynamic therapy, a treatment approach for cancer. These compounds, including benzenesulfonamide derivatives, showed high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antiviral Activities

  • Research by Krátký et al. (2012) and Pomarnacka (2007) on sulfonamides containing related structures demonstrated significant antimicrobial and anti-HIV activities. These findings suggest potential applications in treating infectious diseases (Krátký et al., 2012), (Pomarnacka, 2007).

Other Therapeutic Potentials

  • Additional studies like those by Farag et al. (2012) and Drapak et al. (2019) explored the use of similar compounds in anticonvulsant and cardioprotective applications. This diversity of potential therapeutic uses highlights the compound's versatility in pharmacological research (Farag et al., 2012), (Drapak et al., 2019).

Future Directions

The future directions for this compound could involve further studies to determine its potential uses, particularly in the field of medicinal chemistry. It could also involve the development of new synthetic methods to improve its synthesis .

properties

IUPAC Name

3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQOVTXLJDVTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BVT 2733 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
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3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
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3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
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3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride

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